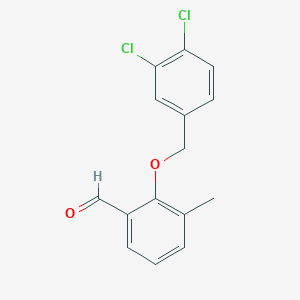
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzaldehyde, featuring a dichlorobenzyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methylsalicylaldehyde in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow conditions to optimize yield and purity. For example, the reaction mixture can be processed in a flow reactor, where precise control over temperature and reaction time can be maintained. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2,6-Dichlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-3-methylbenzaldehyde
- 2-((3-Chlorobenzyl)oxy)-3-methylbenzaldehyde
Uniqueness
2-((3,4-Dichlorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its mono-chlorinated or non-chlorinated analogs.
Propriétés
Formule moléculaire |
C15H12Cl2O2 |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
2-[(3,4-dichlorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-3-2-4-12(8-18)15(10)19-9-11-5-6-13(16)14(17)7-11/h2-8H,9H2,1H3 |
Clé InChI |
SVQGENAGXUSNNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=O)OCC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


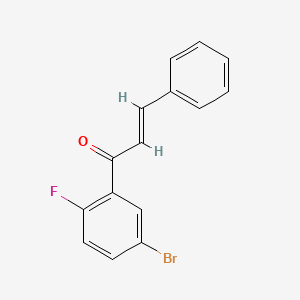
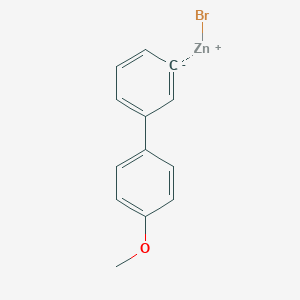


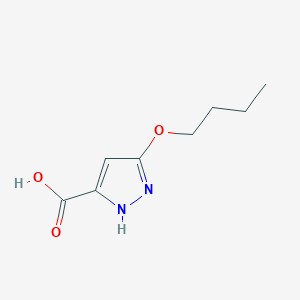


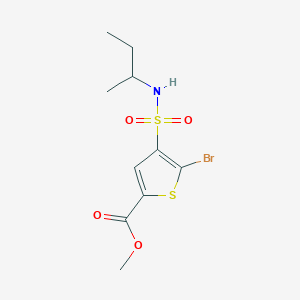
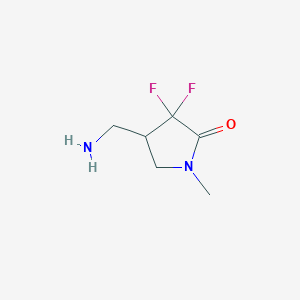
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)
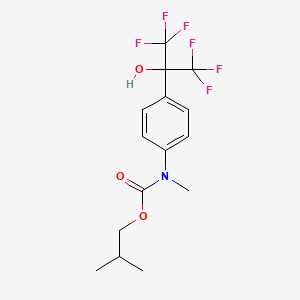
![(5aR,8aR)-tert-Butyl 3-iodo-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate](/img/structure/B14888914.png)
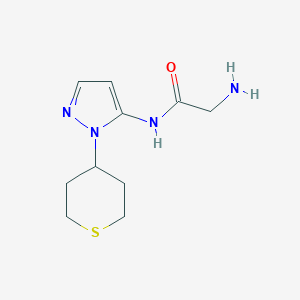
![6-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888937.png)
